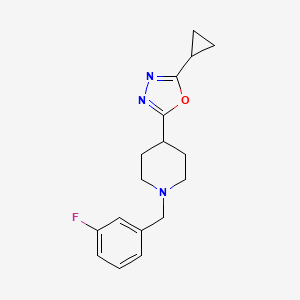

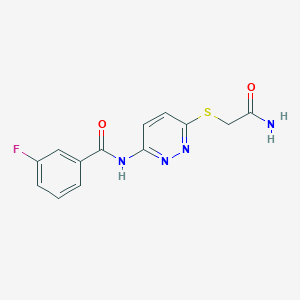

![molecular formula C7H16ClNO2 B2868164 [4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride CAS No. 884535-05-1](/img/structure/B2868164.png)

[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride

説明

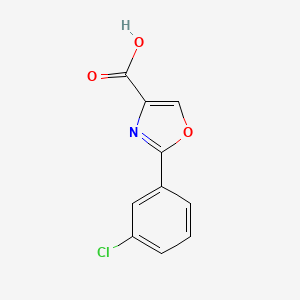

“[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride” is a chemical compound with the IUPAC name piperidine-4,4-diyldimethanol . It has a molecular weight of 145.2 and is a white solid in physical form . The compound has a CAS Number of 848070-24-6 .

Molecular Structure Analysis

The compound has a linear formula of C7H15NO2 . The InChI Code is 1S/C7H15NO2/c9-5-7(6-10)1-3-8-4-2-7/h8-10H,1-6H2 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy results.Physical And Chemical Properties Analysis

The compound is a white solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Synthesis of N-Methyl Imines

[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride: has been utilized as a catalyst in the synthesis of N-methyl imines . These compounds are versatile scaffolds in organic chemistry and serve as intermediates in the synthesis of various alkaloids, pharmaceuticals, and agrochemicals. The use of this compound offers a safer and greener alternative to traditional methods, with high thermal stability and low toxicity.

Plasmid DNA Isolation

In molecular biology, this compound can be used in the isolation of plasmid DNA , which is crucial for cloning, gene transfer, and manipulation . The ability to isolate high-quality plasmid DNA is essential for sequencing, PCR amplification, and other diagnostic applications.

Transfection Studies

The compound’s role in the preparation of plasmid DNA makes it suitable for transfection studies in mammalian cells . This is important for exploring gene function, protein expression, and understanding cellular processes at a molecular level.

Gene Knockout Studies

It also aids in the creation of knockout constructs for gene knockout studies . Researchers can introduce specific gene modifications to study phenotypic changes, which is fundamental in genetic research and therapeutic development.

Molecular Cloning

Molecular cloning: is another area where this compound finds application . It helps in amplifying DNA fragments for cloning into larger vectors, which is beneficial for constructing recombinant DNA molecules and generating DNA fragment libraries.

Pharmacological Applications

Piperidine derivatives, including [4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride , are significant in the pharmaceutical industry . They are present in various classes of pharmaceuticals and play a crucial role in the design and synthesis of new drugs.

特性

IUPAC Name |

[4-(hydroxymethyl)piperidin-4-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c9-5-7(6-10)1-3-8-4-2-7;/h8-10H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHBOFVGKXTTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CO)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

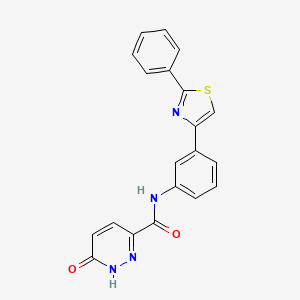

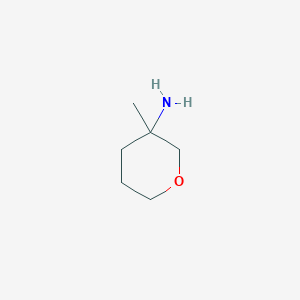

![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868091.png)

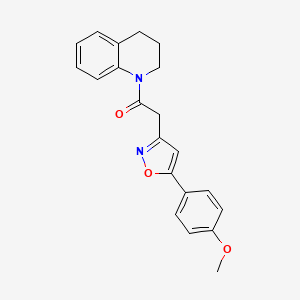

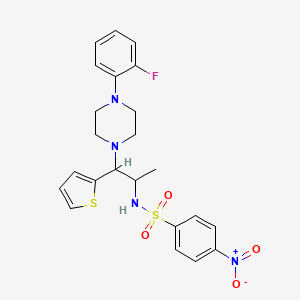

![2-Methoxy-5-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonylbenzamide](/img/structure/B2868095.png)

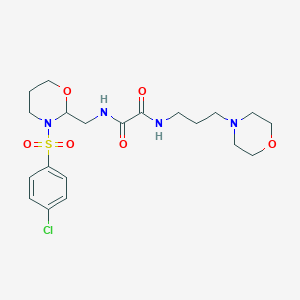

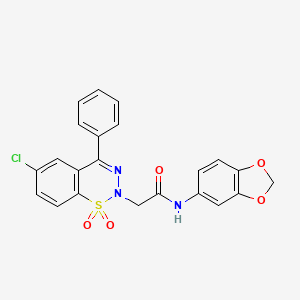

![1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2868097.png)

![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide](/img/structure/B2868101.png)